1-phenyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide
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Description
1-phenyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C21H20N2O3S2 and its molecular weight is 412.52. The purity is usually 95%.
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Scientific Research Applications
Renal Vasodilation Activity
One related study investigated a series of 4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives, highlighting their potent DA1 agonistic activities. Through examining the structure-activity relationship of these compounds, researchers identified potent renal vasodilators, suggesting a potential application in treating renal conditions or enhancing renal blood flow (Anan et al., 1996).
Synthesis and Characterization of Ligands
Another study focused on the synthesis and characterization of new tridentate iminooxime ligands and their Co(III) complexes, illustrating the versatility of tetrahydroisoquinoline derivatives in creating complex structures with potential applications in catalysis or material science (Mutlu & Irez, 2008).
Optical Activity and Molecular Rotation
Research into optically active atropisomeric N-(2,5-di-tert-butylphenyl)-1,2,3,4-tetrahydroquinoline demonstrated its response to acid-accelerated molecular rotation, indicating applications in the development of responsive materials or molecular sensors (Suzuki et al., 2015).
Inhibition of Enzymatic Activities
Compounds within the 1,2,3,4-tetrahydroisoquinoline class were also explored for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of epinephrine. This suggests a pharmacological application in modulating epinephrine levels for therapeutic purposes (Blank et al., 1980).
Host Material for Structural Adaptability
A study on tetrakis(4-nitrophenyl)methane explored its role as a host material, showing significant structural adaptability, which could imply applications in the development of new materials with customizable properties based on weak interactions (Thaimattam et al., 2001).
Properties
IUPAC Name |
1-phenyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c24-21(20-7-4-12-27-20)23-11-10-17-8-9-19(13-18(17)14-23)22-28(25,26)15-16-5-2-1-3-6-16/h1-9,12-13,22H,10-11,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKQBGSWXICMFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.